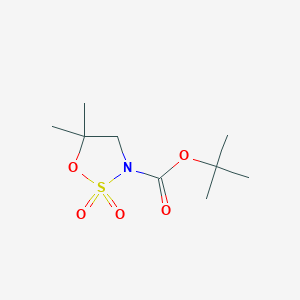
3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide, with the CAS Number 1956378-90-7, is a chemical compound with a molecular weight of 251.3 . Its IUPAC name is tert-butyl 5,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide .
Molecular Structure Analysis
The InChI code of this compound is 1S/C9H17NO5S/c1-8(2,3)14-7(11)10-6-9(4,5)15-16(10,12)13/h6H2,1-5H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.3 . It has a predicted density of 1.237±0.06 g/cm3 . The predicted boiling point is 297.5±23.0 °C . It is a solid at room temperature .Scientific Research Applications
Synthesis and Derivatization
- Synthesis and Alkylation : 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-dioxide has been used in the synthesis of BOC- and dibenzosuberyl-protected chiral and hindered cyclic sulfamidates. These compounds were deprotected and used in alkylation reactions to create cyclic sulfamidates with varied N-alkyl substituents, showcasing their utility in synthesizing diverse chemical structures (Posakony et al., 2002).
Chemical Transformations and Properties
- Substitution Reactions : Hindered cyclic sulfamidates, including oxathiazolidine dioxides, have been synthesized and subjected to substitution reactions with various nucleophiles. These studies demonstrate the ease of substitutions adjacent to quaternary carbon centers and the utility of these substrates (Posakony & Tewson, 2002).
- Isomerization Studies : The compound has been studied for its isomerization properties under various conditions, revealing insights into reaction mechanisms and solvent effects on isomerization processes (Nishiyama & Yamada, 1975).
Biochemical and Pharmacological Research
- Anticonvulsant Activity : Novel heterocycles including oxathiazolidine dioxides have been synthesized and evaluated for anticonvulsant activity. They demonstrated significant activity and a lack of neurotoxicity, highlighting their potential in developing new anticonvulsant drugs (Pastore et al., 2013).
Chemical Synthesis and Reactions
- Serinal Derivatives : The compound has been used in the synthesis of serinal derivatives, contributing to the field of organic synthesis and medicinal chemistry (Garner & Park, 2003).
- Cyclization Studies : Research on the cyclization of related compounds to create heterocyclic structures enhances our understanding of chemical reaction mechanisms and potential applications in synthesizing novel compounds (Varlamov et al., 2004).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 5,5-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5S/c1-8(2,3)14-7(11)10-6-9(4,5)15-16(10,12)13/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIAWCYJBINANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(S(=O)(=O)O1)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide | |
CAS RN |
1956378-90-7 |
Source


|
| Record name | tert-butyl 5,5-dimethyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopentyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2420110.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2420112.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2420114.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2420115.png)


![Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate](/img/structure/B2420122.png)




![1,3-Dimethyl-8-[4-(2-methylpropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione](/img/structure/B2420131.png)
